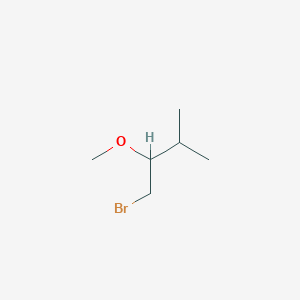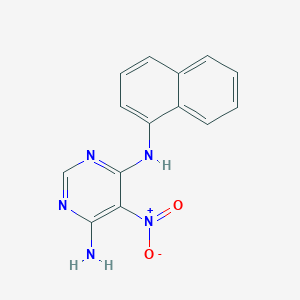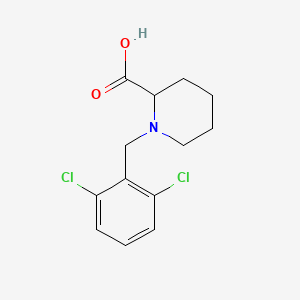
1-Bromo-2-methoxy-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methoxy-3-methylbutane is an organic compound with the molecular formula C6H13BrO It is a brominated ether that features a bromine atom, a methoxy group, and a methyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-methoxy-3-methylbutane can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-3-methylbutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the desired position on the butane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-3-methylbutane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of new compounds.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or other suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, alcohols, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-Bromo-2-methoxy-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of specialty polymers and materials.
Analytical Chemistry: Employed as a reagent in various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) for the determination of polycyclic aromatic hydrocarbons in water samples.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-3-methylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates the formation of the carbocation, which can then undergo further reactions with nucleophiles or bases. The methoxy group can also participate in electron-donating or withdrawing effects, influencing the reactivity of the compound.
Comparison with Similar Compounds
1-Bromo-2-methoxy-3-methylbutane can be compared with other similar compounds, such as:
1-Bromo-3-methylbutane: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromo-2-methylbutane: Has a different substitution pattern, leading to different reactivity and product distribution in elimination reactions.
1-Bromo-2-methoxypropane: Shorter carbon chain, affecting its physical properties and reactivity.
The presence of the methoxy group in this compound makes it unique, as it can participate in additional chemical reactions and influence the overall reactivity of the compound.
Properties
IUPAC Name |
1-bromo-2-methoxy-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO/c1-5(2)6(4-7)8-3/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSGWYCRXCOZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-methoxybenzoyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2832187.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2832196.png)
![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)

![11-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2832200.png)
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)
![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)
![6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2832203.png)



![8-Phenylmethoxycarbonyl-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2832208.png)

